1-(2-CHLORO-4,5-DIFLUOROBENZOYL)-4-(2-NITROPHENYL)PIPERAZINE
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Overview
Description
1-(2-CHLORO-4,5-DIFLUOROBENZOYL)-4-(2-NITROPHENYL)PIPERAZINE is a complex organic compound that features a combination of chloro, difluoro, nitro, and piperazine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-CHLORO-4,5-DIFLUOROBENZOYL)-4-(2-NITROPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(2-CHLORO-4,5-DIFLUOROBENZOYL)-4-(2-NITROPHENYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of new compounds with different functional groups replacing the chloro group.
Scientific Research Applications
1-(2-CHLORO-4,5-DIFLUOROBENZOYL)-4-(2-NITROPHENYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-CHLORO-4,5-DIFLUOROBENZOYL)-4-(2-NITROPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine moiety may also interact with receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-4,5-difluoro-phenyl)-[4-(2-amino-phenyl)-piperazin-1-yl]-methanone: Similar structure but with an amino group instead of a nitro group.
(2-Chloro-4,5-difluoro-phenyl)-[4-(2-methyl-phenyl)-piperazin-1-yl]-methanone: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of both chloro and difluoro groups in 1-(2-CHLORO-4,5-DIFLUOROBENZOYL)-4-(2-NITROPHENYL)PIPERAZINE imparts unique chemical properties, such as increased reactivity and potential for forming hydrogen bonds. The nitro group also contributes to its biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H14ClF2N3O3 |
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Molecular Weight |
381.8g/mol |
IUPAC Name |
(2-chloro-4,5-difluorophenyl)-[4-(2-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H14ClF2N3O3/c18-12-10-14(20)13(19)9-11(12)17(24)22-7-5-21(6-8-22)15-3-1-2-4-16(15)23(25)26/h1-4,9-10H,5-8H2 |
InChI Key |
TUFDWTLWIUOITB-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC(=C(C=C3Cl)F)F |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])C(=O)C3=CC(=C(C=C3Cl)F)F |
Origin of Product |
United States |
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